Methyl 3-amino-5-bromo-4-iodobenzoate
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Overview
Description
Methyl 3-amino-5-bromo-4-iodobenzoate is an organic compound with the molecular formula C8H7BrINO2. It is a derivative of benzoic acid and contains amino, bromo, and iodo substituents on the benzene ring. This compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-5-bromo-4-iodobenzoate can be synthesized through a multi-step process involving the bromination and iodination of methyl 3-aminobenzoate. The typical synthetic route includes:
Bromination: Methyl 3-aminobenzoate is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromo group at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-bromo-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Bromine or iodine in acetic acid or other suitable solvents.
Coupling Reactions: Palladium catalysts with boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Aminobenzoates: Formed through reduction reactions.
Scientific Research Applications
Methyl 3-amino-5-bromo-4-iodobenzoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: In the development of new drugs and therapeutic agents.
Agrochemicals: As a precursor in the synthesis of pesticides and herbicides.
Material Science: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-amino-5-bromo-4-iodobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and iodo groups can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-bromo-3-iodobenzoate: Similar structure but with different substitution pattern.
Methyl 3-amino-4-iodobenzoate: Lacks the bromo group.
Properties
IUPAC Name |
methyl 3-amino-5-bromo-4-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrINO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHWAKOHMJJNPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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